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molecular formula C12H12OS B7845602 (5-p-Tolylthiophen-2-yl)methanol

(5-p-Tolylthiophen-2-yl)methanol

Cat. No. B7845602
M. Wt: 204.29 g/mol
InChI Key: ZTYLLEOIWPCEAA-UHFFFAOYSA-N
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Patent
US08003648B2

Procedure details

To a solution of methyl (5-p-tolylthiophen-2-yl)benzoate (5.0 mmol) in THF (20 mL) at 0° C. was slowly added LAH (1.0 M in THF, 6.0 mL). The reaction was then stirred at room temperature for 3 hours, and water (0.24 mL), 15% aqueous NaOH (0.24 mL), and water (0.72 mL) were added to the reaction mixture. After 30 minutes, the reaction mixture was filtered through celite and concentrated to give the pure product 13.1 (0.95 g). MS ESI (pos.) m/e 205.0 (M+H).
Name
methyl (5-p-tolylthiophen-2-yl)benzoate
Quantity
5 mmol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.24 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.24 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.72 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:22])[CH:6]=[CH:5][C:4]([C:7]2[S:11][C:10]([C:12]3C=CC=CC=3C(OC)=O)=[CH:9][CH:8]=2)=[CH:3][CH:2]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH2:29].[OH-].[Na+]>C1COCC1>[C:1]1([CH3:22])[CH:6]=[CH:5][C:4]([C:7]2[S:11][C:10]([CH2:12][OH:29])=[CH:9][CH:8]=2)=[CH:3][CH:2]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
methyl (5-p-tolylthiophen-2-yl)benzoate
Quantity
5 mmol
Type
reactant
Smiles
C1(=CC=C(C=C1)C1=CC=C(S1)C1=C(C(=O)OC)C=CC=C1)C
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
Quantity
0.24 mL
Type
reactant
Smiles
O
Name
Quantity
0.24 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.72 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was then stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
WAIT
Type
WAIT
Details
After 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)C1=CC=C(S1)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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